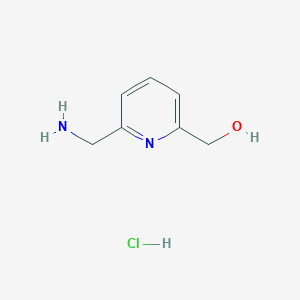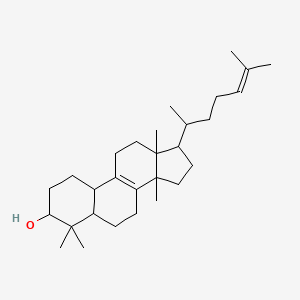
17-(1,5-Dimethylhex-4-en-1-yl)-4,4,14-trimethylestr-8-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-(1,5-Dimethylhex-4-en-1-yl)-4,4,14-trimethylestr-8-en-3-ol: is a synthetic organic compound that belongs to the class of steroids This compound is characterized by its complex structure, which includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-(1,5-Dimethylhex-4-en-1-yl)-4,4,14-trimethylestr-8-en-3-ol typically involves multiple steps, including the formation of the steroid backbone and the introduction of specific functional groups. The process often starts with the cyclization of simpler organic molecules to form the core steroid structure. Subsequent steps involve the addition of the dimethylhexenyl side chain and the hydroxyl group at the 3-position. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate specific transformations.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group at the 3-position can undergo oxidation to form a ketone or aldehyde.
Reduction: The double bonds in the hexenyl side chain can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated hydrocarbons.
Substitution Products: Halogenated steroids, amino steroids, thio steroids.
Scientific Research Applications
Chemistry: This compound is used as a precursor in the synthesis of more complex steroidal molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, 17-(1,5-Dimethylhex-4-en-1-yl)-4,4,14-trimethylestr-8-en-3-ol is studied for its potential effects on cellular processes and its role as a ligand for steroid receptors.
Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and hormone replacement therapies.
Industry: In the industrial sector, this compound is used in the production of steroid-based products, including cosmetics and dietary supplements.
Mechanism of Action
The mechanism of action of 17-(1,5-Dimethylhex-4-en-1-yl)-4,4,14-trimethylestr-8-en-3-ol involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various cellular pathways. This can lead to changes in cell proliferation, differentiation, and apoptosis, depending on the context and concentration of the compound.
Comparison with Similar Compounds
Estradiol: A natural estrogen with a similar steroidal structure but different functional groups.
Testosterone: An androgen with a similar core structure but different side chains and functional groups.
Progesterone: A steroid hormone with a similar backbone but different functional groups and biological activity.
Uniqueness: 17-(1,5-Dimethylhex-4-en-1-yl)-4,4,14-trimethylestr-8-en-3-ol is unique due to its specific side chain and functional groups, which confer distinct chemical properties and biological activities. Its synthetic nature allows for the fine-tuning of its structure to achieve desired effects in various applications.
Properties
IUPAC Name |
4,4,13,14-tetramethyl-17-(6-methylhept-5-en-2-yl)-1,2,3,5,6,7,10,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O/c1-19(2)9-8-10-20(3)23-16-18-29(7)25-13-12-24-21(11-14-26(30)27(24,4)5)22(25)15-17-28(23,29)6/h9,20-21,23-24,26,30H,8,10-18H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTFMDGEHLNPCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3CCC(C4(C)C)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate](/img/structure/B7946182.png)

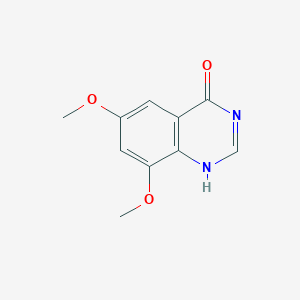
![6-(3,5-dimethyl-1-phenylpyrazol-4-yl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylic acid](/img/structure/B7946213.png)
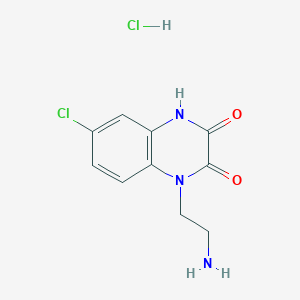
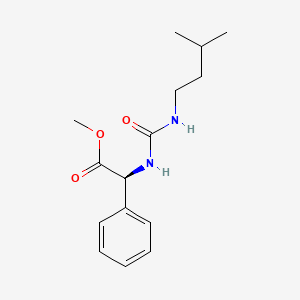
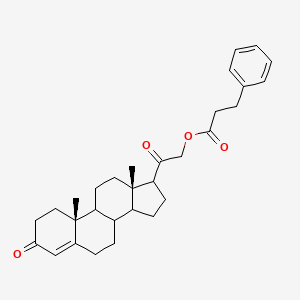
![5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B7946230.png)
![5-[(4-Methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B7946236.png)
![6-[(Tert-butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid](/img/structure/B7946252.png)
![(3Ar,5s,6r,6ar)-5-(iodomethyl)-2,2-dimethyl-tetrahydro-2h-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B7946271.png)
![(NZ)-N-[1-(2,4-dichlorophenyl)ethylidene]hydroxylamine](/img/structure/B7946279.png)
